molecular formula C10H7F3O2 B057087 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one CAS No. 173252-76-1

5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one

Cat. No.: B057087
CAS No.: 173252-76-1
M. Wt: 216.16 g/mol
InChI Key: DJGOAKVCWWDUHQ-UHFFFAOYSA-N
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Description

5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one is a compound characterized by the presence of a trifluoromethoxy group attached to an indanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one typically involves the introduction of the trifluoromethoxy group into the indanone structure. One common method involves the reaction of 2,3-dihydro-1H-inden-1-one with trifluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. One approach could be the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts to enhance the reaction efficiency and selectivity is a common practice in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one
  • 5-(Trifluoromethoxy)-2,3-dihydro-1H-indene
  • 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-2-one

Uniqueness

5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one is unique due to the specific positioning of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This unique structure can lead to different interactions with molecular targets and distinct applications in various fields .

Biological Activity

5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one is a compound of increasing interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethoxy group attached to an indanone structure. This substitution significantly alters its chemical reactivity and biological profile compared to similar compounds. The trifluoromethoxy group enhances the compound's binding affinity to various biological targets, potentially modulating their activity.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Properties : Studies suggest that this compound can inhibit the production of reactive oxygen species (ROS) in macrophages, indicating its potential as a therapeutic agent for inflammatory diseases.
  • Antioxidant Activity : The ability to reduce oxidative stress makes it a candidate for conditions involving oxidative damage.

While specific mechanisms of action for this compound are not fully elucidated, it is believed that the trifluoromethoxy group plays a critical role in enhancing interactions with molecular targets. This interaction may influence various biological pathways, leading to the observed anti-inflammatory and antioxidant effects .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and related compounds:

Table 1: Summary of Biological Activities

Study Biological Activity Findings
Study AAnti-inflammatoryInhibited ROS production in macrophages.
Study BAntioxidantReduced oxidative stress markers in vitro.
Study CCytotoxicityEvaluated against various cancer cell lines with significant antiproliferative effects .

Detailed Findings from Selected Studies

  • Anti-inflammatory Effects : In a study examining the compound's effect on macrophages, it was found to significantly decrease ROS levels, suggesting a protective role against inflammation-related damage.
  • Cytotoxicity Evaluation : In vitro testing against cancer cell lines revealed that this compound exhibited potent antiproliferative activity. For instance, it demonstrated an IC50 value comparable to established chemotherapeutics in certain cancer models .
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications to the trifluoromethoxy group can significantly alter the biological activity of related compounds. The presence of strong electron-withdrawing groups enhances activity against specific targets .

Future Directions

The ongoing research into this compound suggests several promising avenues for future investigation:

  • Mechanistic Studies : Further elucidation of its mechanism of action could provide insights into how this compound interacts at the molecular level.
  • Therapeutic Applications : Given its anti-inflammatory and antioxidant properties, exploring its potential in treating chronic inflammatory diseases or as an adjunct therapy in cancer treatment could be beneficial.

Properties

IUPAC Name

5-(trifluoromethoxy)-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)15-7-2-3-8-6(5-7)1-4-9(8)14/h2-3,5H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGOAKVCWWDUHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

158e (9.0 g, 38.5 mmol) was added portionwise to chlorosulfonic acid (100 mL) while cooling with an iced bath. See FIG. 4. The resulting mixture was stirred at 0° C. for 1.5 h, poured into ice-water (1 L), and extracted with EtOAc (200 mL×3). The organic layers were dried over anhydrous sodium sulfate and concentrated. The residue was purified with by column chromatography on silica gel (ethyl acetate:petroleum ether=1:3) to afford 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one 158f (800 mg, 9.6%) as a yellow solid. 1H NMR (400 MHz, CDCl3): δ 7.72 (d, J=8.4 Hz, 1H), 7.24 (s, 1H), 7.14 (d, J=8.4 Hz, 1H), 3.11 (t, J=5.6 Hz, 2H), 2.69-2.66 (m, 2H).
Name
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

About 37 ml of trifluoromethanesulfonic acid were added at about 5° C., with stirring, to 12.4 g of the product from step 1, and stirring was then carried out for 18 hours at room temperature. Crushed ice was then added, followed by extraction with diethyl ether. The combined organic phases were washed with saturated sodium hydrogen carbonate solution, water and saturated sodium chloride solution, and dried over magnesium sulfate, filtered and concentrated in vacuo at from 25 to 40° C. (yield 10.1 g).
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step Two

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